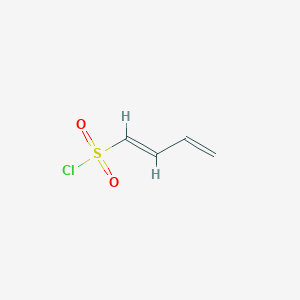

buta-1,3-diene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

(1E)-buta-1,3-diene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVVISLOFZNLOH-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis from Butadiene: One common method involves the reaction of butadiene with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically proceeds via a free radical mechanism, where the butadiene reacts with sulfuryl chloride to form buta-1,3-diene-1-sulfonyl chloride.

Alternative Methods: Other synthetic routes may involve the use of different sulfonylating agents or catalysts to achieve the desired product. For instance, the use of chlorosulfonic acid (HSO3Cl) can also lead to the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using sulfuryl chloride or chlorosulfonic acid as sulfonylating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Buta-1,3-diene-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.

Polymerization: Due to the presence of the conjugated diene system, this compound can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Electrophiles: Halogens, acids.

Catalysts: Lewis acids, radical initiators.

Major Products:

Substitution Products: Sulfonamides, sulfonate esters, sulfonothioates.

Addition Products: Various halogenated or alkylated derivatives.

Polymers: Polymers with sulfonyl chloride functional groups.

Scientific Research Applications

Chemical Properties and Reactivity

The reactivity of buta-1,3-diene-1-sulfonyl chloride is characterized by several key features:

- Substitution Reactions : The sulfonyl chloride group can undergo nucleophilic substitution with various nucleophiles such as amines and alcohols.

- Addition Reactions : It can participate in addition reactions with electrophiles, leading to the formation of various derivatives.

- Polymerization : The conjugated diene system allows for polymerization reactions to create functionalized polymers.

Synthesis of Functionalized Polymers

This compound serves as a monomer in the synthesis of functionalized polymers. These polymers can be tailored for specific properties such as thermal stability and chemical resistance.

| Polymer Type | Properties | Applications |

|---|---|---|

| Sulfonamide Polymers | Enhanced thermal stability | Coatings, adhesives |

| Sulfonate Esters | Chemical resistance | Specialty materials |

Intermediate in Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form sulfonamide derivatives is particularly significant in drug development.

Case Study : In the development of sulfonamide-based antibiotics, this compound has been employed to introduce sulfonamide groups into target molecules, enhancing their antibacterial properties.

Bioconjugation in Biomedical Applications

This compound is used in bioconjugation reactions to attach sulfonyl groups to biomolecules. This application is crucial for developing targeted drug delivery systems and diagnostic agents.

Example : Researchers have successfully used this compound to modify proteins for enhanced binding affinity to specific receptors, thereby improving therapeutic efficacy.

Chemical Manufacturing

In the chemical industry, this compound acts as a reagent for producing various specialty chemicals. Its reactivity allows for the efficient synthesis of complex molecules that are difficult to obtain through other means.

Polymer Industry

The compound's role in producing specialty polymers highlights its industrial significance. These polymers are utilized in applications ranging from automotive parts to consumer goods due to their unique properties.

Mechanism of Action

The mechanism of action of buta-1,3-diene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The conjugated diene system also allows for various addition and polymerization reactions, contributing to its versatility in chemical synthesis.

Comparison with Similar Compounds

Key Observations :

- Mass and Isomerism : this compound and 3-Butyne-1-sulfonyl chloride share the same molecular formula (C₄H₅ClO₂S ) but differ in bond type (diene vs. alkyne), leading to distinct reactivity profiles .

- Conjugation Effects : The conjugated diene system in this compound enables resonance stabilization of intermediates, enhancing its suitability for Diels-Alder cycloadditions compared to but-3-ene-1-sulfonyl chloride, which lacks conjugation .

- Aromatic Derivatives : Benzene-1,3-disulfonyl chloride exhibits greater stability due to its aromatic ring, making it a preferred reagent for synthesizing pharmaceutical intermediates .

Biological Activity

Buta-1,3-diene-1-sulfonyl chloride, also known in some contexts as crotyl sulfonyl chloride, is a compound with significant implications in both organic synthesis and potential biological applications. This article explores its chemical properties, biological interactions, and applications based on recent research findings.

This compound has the molecular formula . It is characterized by a highly reactive sulfonyl chloride functional group, which plays a crucial role in its biological activity. The compound is primarily utilized as a reagent in organic synthesis, facilitating the formation of sulfonamides and sulfonic acids through various chemical reactions.

The biological activity of this compound largely stems from its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reactivity can lead to significant modifications in biomolecules, enhancing or altering their biological functions.

Key Reactions:

- Nucleophilic Substitution: The compound reacts with amines to form sulfonamides.

- Oxidation: Converts to sulfonic acids using oxidizing agents like hydrogen peroxide.

- Reduction: Forms sulfonamides when reacted with reducing agents such as lithium aluminum hydride.

Biological Activity

The biological activity of this compound has been explored in various studies:

1. Synthesis of Sulfonamides

A study demonstrated the efficient synthesis of sulfonamides via nucleophilic substitution reactions with amines. The reaction conditions were optimized to achieve high yields, showcasing the compound's versatility as a building block in medicinal chemistry .

2. Functional Group Modification

Another investigation focused on the use of this compound for modifying natural products. The compound was employed to introduce sulfonyl groups into complex molecules derived from bioactive natural products, enhancing their pharmacological properties .

Case Studies and Research Findings

Several case studies illustrate the utility of this compound in synthetic applications:

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing buta-1,3-diene-1-sulfonyl chloride, and how can purity be ensured?

The synthesis typically involves reacting buta-1,3-diene with sulfonyl chloride precursors under controlled conditions. Catalysts such as Lewis acids (e.g., AlCl₃) may accelerate sulfonation, while temperatures between 0–25°C prevent side reactions like polymerization of the diene backbone . Purification often employs fractional distillation under reduced pressure to separate the product from unreacted diene or sulfonyl chloride byproducts. Purity verification requires analytical techniques like ¹H/¹³C NMR (to confirm sulfonyl chloride substitution and diene geometry) and HPLC (to quantify impurities below 1%) .

Q. Q2: How does the electronic structure of this compound influence its reactivity in substitution reactions?

The sulfonyl chloride group is strongly electron-withdrawing, polarizing the diene system and enhancing electrophilicity at the sulfur center. This facilitates nucleophilic substitution (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters. Computational studies (e.g., DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Advanced Reactivity and Mechanistic Studies

Q. Q3: What methodologies are used to study the Diels-Alder reactivity of this compound with electron-deficient dienophiles?

this compound’s conjugated diene system can act as a diene in Diels-Alder reactions. Kinetic studies under varying temperatures (e.g., 25–80°C) and solvent polarities (e.g., DCM vs. THF) help determine activation parameters (ΔH‡, ΔS‡). In situ FTIR or NMR monitors reaction progress, while X-ray crystallography confirms cycloadduct stereochemistry .

Q. Q4: How do competing reaction pathways (e.g., sulfonation vs. cyclization) affect product distribution in reactions involving this compound?

Q. Q5: What strategies are used to evaluate the potential of this compound as a covalent inhibitor of cysteine proteases?

The sulfonyl chloride group can react with catalytic cysteine residues, forming irreversible adducts. Activity-based protein profiling (ABPP) with fluorescent or biotinylated probes identifies target enzymes. Competitive inhibition assays (IC₅₀ determination) and X-ray crystallography of enzyme-inhibitor complexes validate binding modes .

Q. Q6: How can this compound be leveraged in polymer chemistry to create sulfonated materials?

The diene enables copolymerization via radical or anionic mechanisms, while the sulfonyl chloride allows post-polymerization functionalization (e.g., sulfonation or crosslinking). GPC monitors molecular weight distribution, and TGA-DSC assesses thermal stability. Applications include ion-exchange membranes or conductive polymers .

Data Analysis and Contradictions

Q. Q7: How should researchers address discrepancies in reported yields for sulfonamide derivatives of this compound?

Yield variations often stem from differences in amine nucleophilicity, solvent choice (polar aprotic vs. protic), or residual moisture (which hydrolyzes sulfonyl chloride). Systematic optimization using DoE (Design of Experiments) can identify critical parameters. Cross-referencing purity data (e.g., elemental analysis) ensures comparability .

Q. Q8: What computational tools are recommended to resolve ambiguities in reaction mechanisms involving this compound?

DFT calculations (e.g., Gaussian or ORCA) model transition states and intermediates, while MD simulations explore solvent effects. Benchmarking against experimental kinetic data (e.g., Arrhenius plots) validates computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.